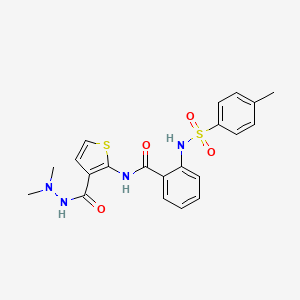

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Description

Properties

IUPAC Name |

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-14-8-10-15(11-9-14)31(28,29)24-18-7-5-4-6-16(18)19(26)22-21-17(12-13-30-21)20(27)23-25(2)3/h4-13,24H,1-3H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYZVZIJHQEAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)NN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be functionalized through various reactions to introduce the necessary substituents. The benzamide and sulfonamide groups are then introduced through acylation and sulfonation reactions, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.

Benzamide Derivatives: Compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which are used in various medicinal applications.

Uniqueness

What sets N-[3-(N’,N’-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The compound's chemical structure can be described by its molecular formula and a molecular weight of approximately 348.43 g/mol. The presence of both thiophene and sulfonamide groups suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of Thiophene Derivative : The initial step includes the reaction of 2-thiophenecarboxylic acid with 2,2-dimethylhydrazinecarboxylic acid to form the thiophene derivative.

- Coupling Reaction : The thiophene derivative is then coupled with 4-methylphenylsulfonamide through standard coupling techniques such as EDC/NHS activation.

- Purification : Purification is achieved through recrystallization or chromatographic methods to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives tested against human lung cancer cell lines (A549) showed promising results:

| Compound | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| Compound A | 10.88 ± 0.82 | Inhibition of cell proliferation via apoptosis |

| Compound B | 37.23 ± 3.76 | Antioxidant activity reducing oxidative stress |

The above data indicates that modifications in the hydrazine and sulfonamide moieties can enhance the anticancer efficacy of benzamide derivatives.

Antioxidant Activity

Antioxidant assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown that certain derivatives possess strong free radical scavenging abilities. This suggests potential applications in preventing oxidative stress-related diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. The results indicate a favorable interaction with tyrosine kinase enzymes, which are crucial in cancer signaling pathways.

Case Studies

-

Case Study on Lung Cancer :

- A study investigated the effects of several benzamide derivatives on A549 cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

-

Antioxidant Potential :

- Research evaluating the antioxidant properties highlighted that compounds with similar structures exhibited significant scavenging activity against DPPH radicals, supporting their use in formulations aimed at oxidative stress mitigation.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-2-(4-methylphenylsulfonamido)benzamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of thiophene or benzothiazole precursors. Key steps include coupling reactions (e.g., hydrazinecarbonyl group formation) and sulfonamide linkage introduction. For example, hydrazine derivatives react with thiophene-based intermediates under basic conditions (e.g., sodium hydroxide), followed by sulfonylation using 4-methylphenylsulfonyl chloride. Reaction optimization may require controlled temperature (20–80°C) and solvents like methanol or DMF .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization employs analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly for the dimethylhydrazine and sulfonamide groups.

- Mass Spectrometry (MS) : For molecular weight verification.

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carbonyl, sulfonamide).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) .

Q. What potential biological activities are suggested by structural analogs of this compound?

Analogous compounds with thiophene, sulfonamide, and benzamide moieties exhibit anticancer, antimicrobial, and anti-inflammatory activities. For instance, similar benzothiazole derivatives show inhibitory effects on cancer cell proliferation via kinase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) for sensitive intermediates like hydrazine derivatives.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate sulfonamide bond formation.

- Reaction Monitoring : TLC or HPLC to track intermediate formation and minimize side products .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Molecular Docking : Predict binding modes with proteins (e.g., kinases) using software like AutoDock.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (association/dissociation rates).

- Fluorescence Spectroscopy : Monitor conformational changes in target enzymes upon compound binding .

Q. How can researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in:

- Assay Conditions : Differences in cell lines, incubation times, or buffer pH.

- Compound Purity : Impurities >5% can skew results; rigorous HPLC validation is critical.

- Structural Modifications : Subtle changes (e.g., methyl vs. ethyl groups) alter bioactivity. Cross-validation with analogs and dose-response studies is recommended .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Density-functional theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict reactivity sites (e.g., nucleophilic thiophene sulfur). These methods also estimate redox potentials and HOMO-LUMO gaps for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.